An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite for Researchers and Drug Development Professionals
An In-depth Technical Guide to Diallyl N,N-diisopropylphosphoramidite for Researchers and Drug Development Professionals
Central, Switzerland - Diallyl N,N-diisopropylphosphoramidite is a versatile phosphitylating reagent with significant applications in the synthesis of modified oligonucleotides, phosphopeptides, and various pharmacologically active molecules. Its utility stems from the reactive phosphoramidite group, which allows for the efficient formation of phosphite triesters, and the diallyl protecting groups on the phosphorus atom, which can be selectively removed under mild conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.
Core Chemical Properties and Specifications
Diallyl N,N-diisopropylphosphoramidite is a liquid at room temperature with the chemical formula C12H24NO2P and a molecular weight of 245.30 g/mol .[1][2][3] It is characterized by its sensitivity to moisture and should be stored under an inert atmosphere at 2-8°C.[2][4]
Table 1: Physicochemical Properties of Diallyl N,N-diisopropylphosphoramidite
| Property | Value | Reference(s) |
| CAS Number | 126429-21-8 | |
| Molecular Formula | C12H24NO2P | [2] |
| Molecular Weight | 245.30 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [] |
| Density | 0.928 g/mL at 25°C | [2] |
| Boiling Point | 130°C | [2] |
| Refractive Index | n20/D 1.456 | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of Diallyl N,N-diisopropylphosphoramidite
While detailed industrial synthesis protocols are often proprietary, the general synthesis of phosphoramidites involves the reaction of a phosphorus trihalide with the desired alcohol followed by reaction with a secondary amine. For Diallyl N,N-diisopropylphosphoramidite, this would conceptually involve the reaction of phosphorus trichloride with allyl alcohol, followed by the addition of diisopropylamine.
Logical Workflow for the Synthesis of Diallyl N,N-diisopropylphosphoramidite
Applications in Oligonucleotide Synthesis
The primary application of Diallyl N,N-diisopropylphosphoramidite is in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the stepwise construction of DNA and RNA chains with high efficiency. The diallyl protection of the phosphate group offers an alternative to the more common cyanoethyl protection, with distinct advantages in specific applications.
The Phosphoramidite Cycle
The synthesis of oligonucleotides using phosphoramidites follows a four-step cycle for the addition of each nucleotide.
Workflow of the Phosphoramidite Cycle in Solid-Phase Oligonucleotide Synthesis
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of a nucleotide using a phosphoramidite reagent like Diallyl N,N-diisopropylphosphoramidite on an automated DNA synthesizer.
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Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
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Coupling: The phosphoramidite monomer (e.g., a 5'-DMT-protected nucleoside-3'-diallylphosphoramidite) is activated with a weak acid, such as tetrazole or a derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] The reaction is typically carried out in anhydrous acetonitrile.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution, commonly a mixture of acetic anhydride and N-methylimidazole, to prevent the formation of deletion mutants in subsequent cycles.[1]
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Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[1]
Table 2: Typical Reagents and Conditions for a Single Coupling Cycle in Oligonucleotide Synthesis
| Step | Reagent(s) | Typical Conditions | Coupling Efficiency |
| Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 30 seconds | >99% |
| Coupling | 0.1 M Phosphoramidite, 0.5 M Tetrazole in Acetonitrile | 30-60 seconds | >99% |
| Capping | Acetic Anhydride/N-Methylimidazole in THF/Pyridine | 30 seconds | >99% |
| Oxidation | 0.015 M Iodine in THF/Pyridine/Water | 30 seconds | >99% |
Note: Coupling times and efficiencies can vary depending on the specific phosphoramidite, activator, and solid support used.[1]
Deprotection of Allyl Groups
A key advantage of using diallyl phosphoramidites is the mild conditions required for the removal of the allyl protecting groups from the phosphate backbone. This is typically achieved using a palladium catalyst in the presence of a nucleophile.
Experimental Protocol: Palladium-Catalyzed Deallylation
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Catalyst Preparation: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is prepared in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
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Deprotection Reaction: The oligonucleotide, either on the solid support or in solution, is treated with the palladium catalyst solution in the presence of a nucleophilic scavenger, such as morpholine or pyrrolidine. The reaction proceeds at room temperature.[6]
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Work-up: The deprotected oligonucleotide is then purified using standard techniques such as HPLC or gel electrophoresis.
Application in the Synthesis of Pharmacologically Active Molecules
Diallyl N,N-diisopropylphosphoramidite serves as a crucial reagent in the synthesis of various therapeutic agents.[6] One notable example is its use in the preparation of selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which are of interest for the treatment of autoimmune diseases.[6]
S1P1 Receptor Signaling Pathway
S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Agonists of S1P1 can sequester lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation.
Diagram of the S1P1 Signaling Pathway
Experimental Example: Synthesis of an S1P1 Agonist Precursor
In a reported synthesis of benzyl ether derivatives as S1P1 agonists, a primary hydroxyl group was phosphorylated using Diallyl N,N-diisopropylphosphoramidite.[6]
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Phosphitylation: The alcohol substrate is dissolved in an anhydrous solvent such as THF or DCM. Diallyl N,N-diisopropylphosphoramidite (typically 1.1-1.5 equivalents) and an activator like 1H-tetrazole (around 3 equivalents) are added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
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Oxidation: The resulting phosphite triester is oxidized to the phosphate triester by the addition of an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide, at a low temperature (e.g., 0°C).[6]
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Deprotection: The diallyl groups are subsequently removed using a palladium catalyst as described previously to yield the final phosphorylated product.[6]
Application in Peptide Phosphorylation
Phosphorylation of peptides is a critical post-translational modification that regulates numerous cellular processes. Diallyl N,N-diisopropylphosphoramidite can be used for the site-specific phosphorylation of serine, threonine, and tyrosine residues in synthetic peptides.
Experimental Workflow for Peptide Phosphorylation
The experimental protocol for peptide phosphorylation is analogous to the synthesis of S1P1 agonist precursors, involving phosphitylation of the free hydroxyl group on the amino acid side chain, followed by oxidation and deprotection.
Conclusion
Diallyl N,N-diisopropylphosphoramidite is a valuable and versatile reagent for the introduction of phosphate groups in the synthesis of complex biomolecules and drug candidates. Its application in solid-phase oligonucleotide synthesis, particularly for modified oligonucleotides, and its utility in the phosphorylation of peptides and small molecules, underscore its importance in modern synthetic chemistry and drug discovery. The mild deprotection conditions for the allyl groups offer a significant advantage, enabling the synthesis of sensitive molecules that may not be compatible with harsher deprotection methods. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this powerful reagent.


